methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as methoxy and methyl groups
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
It is suggested that the compound may have some challenges related to cell permeability .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of ER stress and apoptosis markers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide. The resulting chalcone is then reacted with 1H-1,2,4-triazol-5-amine in dimethylformamide and triethylamine under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzoic acid, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been used as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core but differs in the substituents, which can affect its chemical properties and biological activity.
1,2,4-Triazolo[4,3-a]quinoxaline: Another related compound with a triazole ring fused to a different heterocyclic system, showing distinct biological activities.
Uniqueness
Methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological properties. Its methoxy groups and methyl substituents contribute to its solubility and ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-9-12(15(21)24-4)13(20-16(19-9)17-8-18-20)10-6-5-7-11(22-2)14(10)23-3/h5-8,13H,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCHZUOYVURSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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